molecular formula C12H15FN2O3S B248410 1-(2-Fluorobenzoyl)-4-(methylsulfonyl)piperazine

1-(2-Fluorobenzoyl)-4-(methylsulfonyl)piperazine

Cat. No. B248410
M. Wt: 286.32 g/mol
InChI Key: HIDZIIOWMRINBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzoyl)-4-(methylsulfonyl)piperazine (compound 1) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological effects on the central nervous system.

Mechanism of Action

The mechanism of action of compound 1 involves its binding to the serotonin receptor and activation of downstream signaling pathways. This leads to an increase in the levels of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that compound 1 has significant effects on various biochemical and physiological processes. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also has antioxidant properties and has been shown to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound 1 in lab experiments is its high potency and selectivity for the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using compound 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of compound 1. One area of research is the development of more potent and selective serotonin receptor agonists based on the structure of compound 1. Another area of research is the investigation of the potential therapeutic applications of compound 1 in the treatment of various neurological disorders. Additionally, the use of compound 1 as a tool for studying the role of serotonin in various physiological and pathological processes is an active area of research.

Synthesis Methods

The synthesis of compound 1 involves the reaction between 1-(2-fluorobenzoyl)piperazine and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields compound 1 as a white solid. The purity of the compound can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity as a serotonin receptor agonist and has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

Product Name

1-(2-Fluorobenzoyl)-4-(methylsulfonyl)piperazine

Molecular Formula

C12H15FN2O3S

Molecular Weight

286.32 g/mol

IUPAC Name

(2-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H15FN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3

InChI Key

HIDZIIOWMRINBI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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